molecular formula C22H30FNO14 B560327 P-3FAX-Neu5Ac

P-3FAX-Neu5Ac

Cat. No.: B560327
M. Wt: 551.5 g/mol
InChI Key: COXHVKPJIOSDPS-RTEYEINBSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

P-3FAX-Neu5Ac interacts with a variety of enzymes, proteins, and other biomolecules. Its primary function is as a sialyltransferase inhibitor . The compound undergoes deacetylation intracellularly, which gives rise to its inhibitory effect . It has been shown to abolish the expression of SLe^x on HL-60 cells and reduce E-selectin and P-selectin binding .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing the expression of SLe^x on HL-60 cells and decreasing E-selectin and P-selectin binding . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . The compound’s ability to inhibit sialyltransferase is particularly noteworthy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound can block sialylation in a dose-dependent manner after only a few hours of incubation . It can also be applied over prolonged time periods to block sialylation in culture without causing cellular toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to prevent metastasis formation in a mouse lung metastasis model

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is cell-permeable, which allows it to be readily taken up by cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-3FAX-Neu5Ac involves multiple steps, starting from the appropriate sialic acid precursorThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

P-3FAX-Neu5Ac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. The reactions are typically carried out at controlled temperatures to ensure the stability of the compound .

Major Products

The major product formed from the deacetylation of this compound is its active form, which acts as a sialyltransferase inhibitor. This product is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fluorine substitution at the C3 position, which enhances its stability and effectiveness as a sialyltransferase inhibitor. This structural modification allows for more efficient inhibition of sialyltransferase compared to other similar compounds .

Properties

IUPAC Name

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXHVKPJIOSDPS-RTEYEINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FNO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?

A: this compound is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, this compound disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:

  • Reduced Cell Adhesion: Cancer cells treated with this compound exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]
  • Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]
  • Suppressed Tumor Growth: In vivo studies demonstrate that this compound treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: this compound has shown promising anticancer effects in both cell-based assays and animal models:

  • In vitro: Studies using murine melanoma cells (B16F10) demonstrated that this compound effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.
  • Ex vivo: In a model using enucleated eyes, pretreatment with this compound significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.
  • In vivo: this compound treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with this compound could potentially protect against endothelial injury, a key factor in atherosclerosis development. []

Q3: Are there any known resistance mechanisms to this compound?

A3: While the research on this compound resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:

  • Redundancy in Sialyltransferase Expression: Cancer cells often express multiple sialyltransferase enzymes, potentially allowing them to compensate for the inhibition of one specific enzyme. [] This redundancy could lead to the development of resistance over time.

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